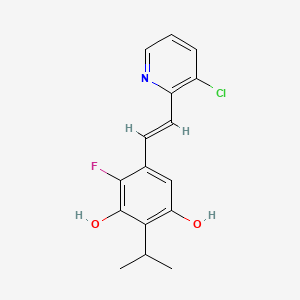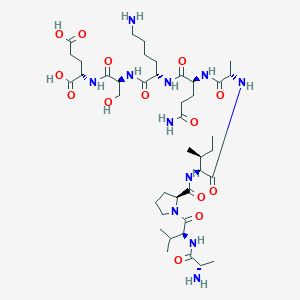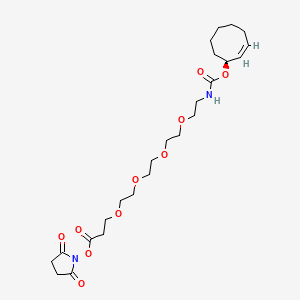
(S,E)-TCO2-PEG4-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,E)-TCO2-PEG4-NHS ester is a chemical compound that belongs to the class of esters. Esters are widely used in various fields due to their unique chemical properties. This particular compound is characterized by the presence of a tetrahydrocyclooctene (TCO) moiety, a polyethylene glycol (PEG) chain, and an N-hydroxysuccinimide (NHS) ester group. The combination of these functional groups makes this compound a versatile reagent in bioconjugation and drug delivery applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-TCO2-PEG4-NHS ester typically involves the following steps:
Formation of the TCO moiety: The TCO moiety can be synthesized through a series of organic reactions, starting from commercially available cyclooctene. The key step involves the selective hydrogenation of cyclooctene to form tetrahydrocyclooctene.
Attachment of the PEG chain: The PEG chain is introduced through a nucleophilic substitution reaction. The hydroxyl end of the PEG chain reacts with an activated ester derivative of TCO, forming a stable ether linkage.
Introduction of the NHS ester group: The final step involves the activation of the carboxyl end of the PEG chain with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). This forms the NHS ester group, which is reactive towards primary amines.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of TCO and PEG intermediates are synthesized and purified.
Continuous flow reactors: These reactors are used to carry out the nucleophilic substitution and esterification reactions efficiently.
Purification and quality control: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods to ensure high purity and consistency.
化学反应分析
Types of Reactions
(S,E)-TCO2-PEG4-NHS ester undergoes several types of chemical reactions:
Nucleophilic substitution: The NHS ester group readily reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation.
Hydrolysis: In the presence of water, the NHS ester group can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.
Oxidation and reduction: The TCO moiety can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Nucleophilic substitution: Primary amines, mild bases (e.g., triethylamine), and organic solvents (e.g., dimethylformamide).
Hydrolysis: Aqueous buffers at neutral or slightly basic pH.
Oxidation and reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Amide bonds: Formed through nucleophilic substitution with primary amines.
Carboxylic acids: Formed through hydrolysis of the NHS ester group.
科学研究应用
(S,E)-TCO2-PEG4-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides for labeling and tracking.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings with specific functional properties.
作用机制
The mechanism of action of (S,E)-TCO2-PEG4-NHS ester primarily involves the formation of covalent bonds with target molecules. The NHS ester group reacts with primary amines to form stable amide bonds, which can be used to attach the compound to proteins, peptides, or other biomolecules. The PEG chain provides solubility and biocompatibility, while the TCO moiety can participate in bioorthogonal reactions, allowing for selective modification of target molecules in complex biological environments.
相似化合物的比较
Similar Compounds
TCO-PEG-NHS ester: Similar structure but with variations in the length of the PEG chain.
Maleimide-PEG-NHS ester: Contains a maleimide group instead of the TCO moiety.
Biotin-PEG-NHS ester: Contains a biotin group for affinity-based applications.
Uniqueness
(S,E)-TCO2-PEG4-NHS ester is unique due to the presence of the TCO moiety, which allows for bioorthogonal reactions. This feature makes it particularly useful in applications where selective and efficient modification of biomolecules is required without interfering with native biological processes.
属性
分子式 |
C24H38N2O10 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h4,6,20H,1-3,5,7-19H2,(H,25,30)/b6-4+/t20-/m1/s1 |
InChI 键 |
VIRDRNWTHXGGOW-PEAOBZDDSA-N |
手性 SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
规范 SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


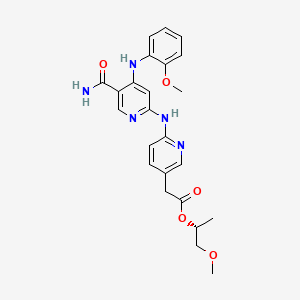
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

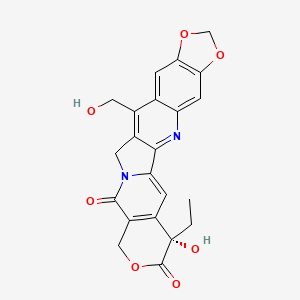
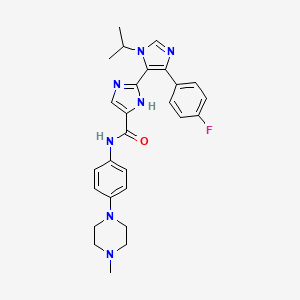
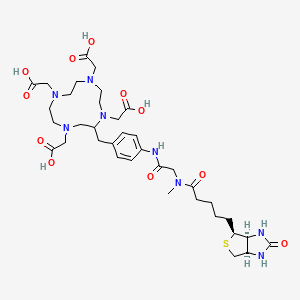
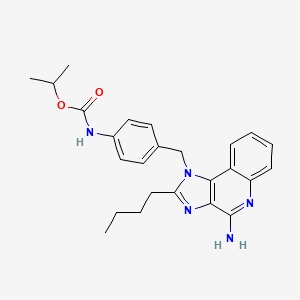
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
